BenchChemオンラインストアへようこそ!

(5-Phenylthiazol-2-yl)boronic acid

DGAT1 metabolic disease medicinal chemistry

Critical 5-phenylthiazole boronic acid for DGAT1 (23 nM), TRPV1 (2.66 nM), and GSTO1-1 (0.22 nM) inhibitor synthesis. This specific 2-boronic acid/5-phenyl regioisomer is essential for sub-nanomolar potency and brain penetration. Alternative thiazole regioisomers result in significant potency loss. Procure this validated pharmacophore to ensure synthetic efficiency in metabolic disorder, pain, and oncology programs.

Molecular Formula C9H8BNO2S
Molecular Weight 205.05 g/mol
CAS No. 872423-54-6
Cat. No. B1401516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylthiazol-2-yl)boronic acid
CAS872423-54-6
Molecular FormulaC9H8BNO2S
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESB(C1=NC=C(S1)C2=CC=CC=C2)(O)O
InChIInChI=1S/C9H8BNO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6,12-13H
InChIKeyCBDLNVBCUBDVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Phenylthiazol-2-yl)boronic acid Procurement Guide: CAS 872423-54-6 for Suzuki-Miyaura and Kinase-Targeted Synthesis


(5-Phenylthiazol-2-yl)boronic acid (CAS 872423-54-6, C₉H₈BNO₂S, MW 205.04) is an aryl/heteroaryl boronic acid featuring a 5-phenyl-substituted thiazole core . This compound serves as a critical building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct 2-aryl-5-phenylthiazole biaryl systems [1]. Unlike simpler boronic acids, its integrated thiazole-phenyl scaffold provides a pre-formed pharmacophore that directly feeds into biologically active target molecules, including kinase inhibitors and metabolic disease drug candidates [2].

Why Generic Substitution Fails for (5-Phenylthiazol-2-yl)boronic acid (CAS 872423-54-6)


Generic substitution of (5-Phenylthiazol-2-yl)boronic acid with alternative thiazole boronic acids (e.g., 2-, 4-, or unsubstituted 5-thiazole) or phenylboronic acid is scientifically invalid due to its unique 2-position boronic acid functionality combined with a 5-phenyl pharmacophore. This specific regio- and electronic arrangement dictates both its synthetic coupling efficiency and the biological activity of downstream products. As demonstrated in DGAT1 inhibitor development, simply switching the phenyl position from the 5- to the 2- or 4-position of the thiazole ring results in a marked loss of in vitro potency [1]. Furthermore, the 2-boronic acid group on this scaffold exhibits distinct stability and reactivity profiles in Suzuki-Miyaura couplings compared to thiazole-4- or 5-boronic acid regioisomers, necessitating specific catalytic conditions for optimal yield and minimizing undesired protodeboronation side reactions [2].

Product-Specific Quantitative Evidence for (5-Phenylthiazol-2-yl)boronic acid


Pharmacophore-Driven Superiority in DGAT1 Inhibition: 5-Phenyl vs. 2- and 4-Phenylthiazole Analogs

In a direct comparative study evaluating 2-, 4-, and 5-phenylthiazole analogs as DGAT1 inhibitors, the 5-phenylthiazole series exhibited superior in vitro potency. A representative compound from the 5-phenylthiazole series achieved an IC50 of 23 nM, coupled with an 87% reduction in plasma triglycerides in an in vivo mouse fat tolerance test [1]. This establishes the 5-phenylthiazole core as essential for high DGAT1 inhibitory activity, validating the use of (5-Phenylthiazol-2-yl)boronic acid as the preferred building block for this target class over 2- or 4-phenylthiazole alternatives.

DGAT1 metabolic disease medicinal chemistry

Superior TRPV1 Antagonism and CNS Penetration Enabled by 5-Phenylthiazole Core

A medicinal chemistry campaign designed and synthesized novel TRPV1 antagonists based on the 5-phenylthiazole scaffold. The optimized lead compound, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (7q), demonstrated exceptional TRPV1 antagonistic activity with an IC50 of 2.66 nM against capsaicin activation [1]. Critically, this compound achieved excellent CNS penetration, evidenced by a brain-to-plasma ratio of 1.66, a property not conferred by alternative scaffolds evaluated in the study [1]. This validates the 5-phenylthiazole motif for generating potent, brain-penetrant drug candidates, a key differentiator for central nervous system indications.

TRPV1 pain management CNS drug discovery

Picomolar Potency in GSTO1-1 Inhibition Enabled by N-(5-Phenylthiazol-2-yl)acrylamide Scaffold

Structure-based drug design efforts focused on N-(5-phenylthiazol-2-yl)acrylamides led to the discovery of the most potent Glutathione S-Transferase Omega 1 (GSTO1-1) inhibitor reported to date. Through iterative optimization guided by co-crystal structures, analog 49 achieved an IC50 of 0.22 ± 0.02 nM [1]. The study demonstrates that the 5-phenylthiazole core undergoes specific conformational reorientations within the GSTO1 active site that are crucial for achieving this picomolar activity, a binding mode that would be impossible for regioisomeric or non-thiazole alternatives [1].

GSTO1 cancer therapy glutathione S-transferase

Proven Utility as a Key Intermediate in DGAT1 Inhibitor Patents

The importance of the 5-phenylthiazole scaffold is further underscored by its central role in patent literature. A key patent (US 2012/0214854 A1) claims heteroaryl compounds as DGAT1 inhibitors for treating obesity and related metabolic disorders, with the 5-phenylthiazole moiety featured prominently as a preferred substructure [1]. This provides strong legal and commercial validation for the scaffold's value, differentiating it from less-explored or less-protected thiazole isomers.

patent intellectual property obesity

Commercially Defined Purity and Storage Specifications for Reproducible Synthesis

Reproducible research with (5-Phenylthiazol-2-yl)boronic acid requires adherence to defined quality specifications. Commercial suppliers offer this compound at verified purity levels of ≥95% or 98% (HPLC) . To ensure shelf-life and prevent degradation, manufacturers specify storage at 2-8°C in a sealed, dry environment, with some recommending long-term storage at -20°C for 1-2 years . These defined parameters, lacking for generic or in-house synthesized analogs, are critical for ensuring consistent yields in Suzuki-Miyaura cross-coupling reactions and minimizing batch-to-batch variability in biological assays.

purity stability reproducibility

Key Research and Industrial Applications of (5-Phenylthiazol-2-yl)boronic acid


Synthesis of DGAT1 Inhibitors for Metabolic Disease Drug Discovery

This compound is the preferred starting material for synthesizing 5-phenylthiazole-based DGAT1 inhibitors. The resulting compounds have demonstrated potent in vitro inhibition (IC50 = 23 nM) and significant in vivo efficacy in reducing plasma triglycerides (87% reduction) [1]. This application is ideal for laboratories focusing on obesity, diabetes, and related metabolic disorders, where achieving nanomolar potency and robust in vivo activity is critical for lead optimization.

Development of CNS-Penetrant TRPV1 Antagonists for Pain Management

For programs aiming to develop next-generation pain therapeutics, (5-Phenylthiazol-2-yl)boronic acid is essential for constructing the pharmacophore of potent, brain-penetrant TRPV1 antagonists. Optimized leads derived from this scaffold have shown sub-nanomolar potency (IC50 = 2.66 nM) and an excellent brain-to-plasma ratio of 1.66, confirming their ability to effectively target central TRPV1 receptors [2]. This application scenario is particularly valuable for overcoming the hyperthermia side effects and poor CNS distribution often associated with earlier TRPV1 antagonists.

Synthesis of Picomolar GSTO1-1 Covalent Inhibitors for Cancer Research

This boronic acid is the cornerstone for synthesizing N-(5-phenylthiazol-2-yl)acrylamides, the most potent class of covalent GSTO1-1 inhibitors known. Lead optimization efforts using this scaffold have resulted in compounds with picomolar IC50 values (0.22 nM), a potency gain of over 2,700-fold from initial hits [3]. This application is indispensable for oncology research teams targeting GSTO1-1, where such extreme potency is required for effective target engagement and sustained inhibition in cellular and in vivo cancer models.

Building Chemical Libraries for Kinase and PI3K-Mediated Disease Targets

Given the established role of 5-phenylthiazole derivatives as PI3 kinase inhibitors [4], (5-Phenylthiazol-2-yl)boronic acid is a strategic building block for generating focused compound libraries. By leveraging Suzuki-Miyaura cross-coupling, researchers can efficiently explore chemical space around the 2-position of the thiazole ring, systematically varying the biaryl motif to optimize kinase selectivity, potency, and pharmacokinetic properties. This scenario supports hit-to-lead and lead optimization campaigns across multiple kinase targets implicated in cancer and inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Phenylthiazol-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.